molecular formula C17H19ClN2O B128662 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine CAS No. 122368-54-1

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Cat. No. B128662
M. Wt: 302.8 g/mol
InChI Key: OTZYADIPHOGUDN-UHFFFAOYSA-N
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Description

“2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is a chemical compound with the molecular formula C17H19ClN2O . It has a molecular weight of 302.8 g/mol . This compound is used as a reagent to prepare optically active 4-[(4-chlorophenyl)-2-pyridylmethoxy]piperidine, which is an intermediate in the synthesis of antihistamines and antiallergy agents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a boiling point of 421.7°C at 760 mmHg . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Selective Ligands at Human Dopamine D4 Receptor

  • Research has identified certain compounds, including derivatives of 4-chlorophenyl and piperidine, as selective high-affinity ligands at human dopamine D4 receptors. These compounds exhibit significant selectivity over other dopamine receptors, suggesting potential applications in neuroscientific research and possibly therapeutic contexts (Rowley et al., 1997).

Antibacterial and Antifungal Properties

  • Synthesized derivatives of 4-chlorophenyl-piperidine have shown moderate antibacterial and antifungal activities. These findings indicate potential applications in the development of new antimicrobial agents (Bhuva et al., 2015).

Metabolism in Dopamine D4 Antagonists

  • The metabolism of dopamine D4 selective antagonists, involving 4-chlorophenyl piperazine derivatives, has been studied in rats, monkeys, and humans. Understanding the metabolic pathways of these compounds is crucial for their development as potential treatments for conditions like schizophrenia (Zhang et al., 2000).

Crystallographic Analysis

  • Crystallographic studies of compounds including chlorophenyl and piperidinyl groups have helped in understanding the molecular configuration of potential pharmaceutical compounds. This information is essential for drug design and synthesis (Kaur et al., 2013).

Synthesis and Molecular Docking Studies

  • Synthesis and molecular docking studies involving chlorophenyl-piperidine derivatives have shown potential in anticancer and antimicrobial applications. These findings suggest their role in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Insecticidal Properties

  • Certain derivatives of pyridine, including those with chlorophenyl and piperidine structures, have been investigated for their insecticidal properties, providing insights into potential agricultural applications (Bakhite et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYADIPHOGUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456739
Record name 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

CAS RN

122368-54-1
Record name 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By treating (±)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine and (2R,3R)-2-hydroxy-3-(4-methoxy-phenyl)-3-(2-nitrophenylthio)propionic acid in the same manner as in Example 4-(1), (2) and (3) to afford (S)-4-[(4-chlorophenyl) (2-pyridyl)methoxy]piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2R,3R)-2-hydroxy-3-(4-methoxy-phenyl)-3-(2-nitrophenylthio)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Anusha, A Sinha, CPB Rajeev, TTT Chu… - Organic & …, 2015 - pubs.rsc.org
Malaria parasites are currently gaining drug-resistance rapidly, across countries and continents. Hence, the discovery and development of novel chemical scaffolds, with superior …
Number of citations: 15 pubs.rsc.org
DK Singh, A Sahu, AA Wani, PV Bharatam… - Journal of …, 2020 - Elsevier
Bepotastine (BPT) is a H 1 -receptor antagonist. It is used as a besilate salt in ophthalmic solution for allergic conjunctivitis and orally for the treatment of allergic rhinitis and urticaria/…
Number of citations: 11 www.sciencedirect.com
JS Tuteja, A Singh, T Narsinghani - Journal of the Scientific …, 2023 - journals.lww.com
In the pharmaceutical industry, forced degradation tests are used to assess the stability of drug samples. Examining degradation products under stress is beneficial for determining …
Number of citations: 2 journals.lww.com
G Kumar Reddy, M Rakesh, M Kishore…
Number of citations: 0
S Anusha, A Sinha, BR CP, TTT Chu, J Mathai, H Ximei…
Number of citations: 0

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